molecular formula C19H25NO3S B10962759 4-tert-butyl-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide

4-tert-butyl-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide

Cat. No.: B10962759
M. Wt: 347.5 g/mol
InChI Key: CIXBMQLVHODOIQ-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide is a synthetic organic compound with the molecular formula C18H21NO2S It is characterized by the presence of a tert-butyl group, a methoxyphenyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 2-(2-methoxyphenyl)ethylamine in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

4-tert-butyl-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound can be used as a building block in the synthesis of advanced materials with specific properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

    Industrial Applications: The compound can be utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the tert-butyl and methoxyphenyl groups enhances its binding affinity and selectivity towards these targets. The sulfonamide moiety plays a crucial role in forming hydrogen bonds and other interactions with the active site of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The combination of the tert-butyl group and the methoxyphenyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H25NO3S

Molecular Weight

347.5 g/mol

IUPAC Name

4-tert-butyl-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide

InChI

InChI=1S/C19H25NO3S/c1-19(2,3)16-9-11-17(12-10-16)24(21,22)20-14-13-15-7-5-6-8-18(15)23-4/h5-12,20H,13-14H2,1-4H3

InChI Key

CIXBMQLVHODOIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=CC=C2OC

Origin of Product

United States

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